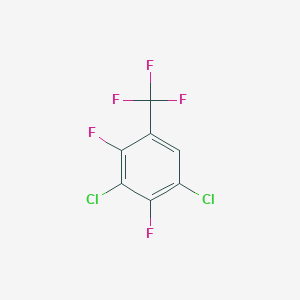

1,3-Dichloro-2,4-difluoro-5-(trifluoromethyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related fluorinated benzene derivatives often involves strategic halogenation and fluorination reactions. For instance, tris(trifluoromethyl)benzenes and their derivatives can be synthesized through reactions involving bromo- or chlorobenzene with trimethylstannyl sodium, followed by conversion to chloromercurio benzenes, highlighting a general approach to polysubstituted benzene derivatives with significant fluorine content (Rot et al., 2000).

Molecular Structure Analysis

Molecular structure investigations, such as those performed on 1,3,5-tris(trifluoromethyl)benzene, reveal that the presence of CF3 groups induces deviations from regular hexagonal structures due to σ-electronegative effects, leading to significant geometric parameter deviations. This is evidenced by gas-phase electron diffraction and quantum chemical calculations (Kolesnikova et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving fluorinated benzene derivatives demonstrate a range of reactivities and potential for further functionalization. For example, the reaction between phloroglucinol and chlorosulfonic acid produces efficient catalysts for synthesizing bis(pyrazol-5-ols), showcasing the versatile chemistry of benzene derivatives with multiple halogen and fluorine substitutions (Karimi-Jaberi et al., 2012).

Physical Properties Analysis

The physical properties, such as glass transition temperatures and electron mobilities, of perfluorinated benzenes and their derivatives, can be notably high, indicating their potential utility in electronic applications. Such materials often exhibit high stability and favorable electronic transport characteristics, as seen in perfluoro-1,3,5-tris(p-oligophenyl)benzenes (Komatsu et al., 2002).

Chemical Properties Analysis

The chemical properties of fluorinated benzene derivatives often involve their reactivity towards nucleophilic substitution, electrophilic addition, and their role as intermediates in organic synthesis. The introduction of fluorine atoms significantly affects the electronic properties of these compounds, influencing their reactivity and the types of reactions they can undergo, as demonstrated in various synthetic methodologies and transformations (Hu et al., 2008).

Mechanism of Action

Target of Action

It’s known that similar compounds are often used in organic synthesis and may interact with various enzymes or receptors depending on the specific context .

Mode of Action

It’s known that similar compounds can participate in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Biochemical Pathways

Similar compounds have been reported to act as selective and potent aryl hydrocarbon receptor agonists .

Pharmacokinetics

Similar compounds are often designed to have good bioavailability and stability .

Result of Action

Similar compounds have been reported to have various effects depending on their specific targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1,3-Dichloro-2,4-difluoro-5-(trifluoromethyl)benzene. Factors such as temperature, pH, and the presence of other compounds can affect its stability and reactivity .

properties

| { "Design of the Synthesis Pathway": "The synthesis of 1,3-Dichloro-2,4-difluoro-5-(trifluoromethyl)benzene can be achieved through a multi-step synthesis pathway involving the introduction of various functional groups to a benzene ring.", "Starting Materials": [ "Benzene", "Chlorine gas", "Hydrogen fluoride", "Trifluoromethyl iodide", "Sodium iodide", "Sodium nitrite", "Sodium hydroxide", "Sulfuric acid", "Acetic anhydride" ], "Reaction": [ "Step 1: Nitration of benzene using a mixture of nitric acid and sulfuric acid to produce 1-nitrobenzene.", "Step 2: Reduction of 1-nitrobenzene using iron and hydrochloric acid to produce aniline.", "Step 3: Diazotization of aniline using sodium nitrite and hydrochloric acid to produce diazonium salt.", "Step 4: Reaction of the diazonium salt with hydrofluoric acid to produce 2-fluoro-1-phenyl-1,3-dihydroxyazanium fluoride.", "Step 5: Fluorination of the above compound using hydrogen fluoride and sulfuric acid to produce 2-fluoro-1-phenyl-1,3-dihydroxyazanium hydrogen sulfate.", "Step 6: Chlorination of the above compound using chlorine gas to produce 2-chloro-1-phenyl-1,3-dihydroxyazanium hydrogen sulfate.", "Step 7: Reaction of the above compound with sodium iodide and acetic anhydride to produce 2-acetoxy-1-phenyl-1,3-dihydroxyazanium iodide.", "Step 8: Reaction of the above compound with trifluoromethyl iodide and sodium hydroxide to produce 1,3-Dichloro-2,4-difluoro-5-(trifluoromethyl)benzene." ] } | |

CAS RN |

110499-76-8 |

Product Name |

1,3-Dichloro-2,4-difluoro-5-(trifluoromethyl)benzene |

Molecular Formula |

C7HCl2F5 |

Molecular Weight |

250.98 g/mol |

IUPAC Name |

1,3-dichloro-2,4-difluoro-5-(trifluoromethyl)benzene |

InChI |

InChI=1S/C7HCl2F5/c8-3-1-2(7(12,13)14)5(10)4(9)6(3)11/h1H |

InChI Key |

VHDYIDCNUYHOSL-UHFFFAOYSA-N |

SMILES |

C1=C(C(=C(C(=C1Cl)F)Cl)F)C(F)(F)F |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)F)Cl)F)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3Z)-2-(Diphenylacetyl)-3-[(2E)-ethylidenehydrazinylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B22427.png)